2.3‑Fold Higher α‑Glucosidase Inhibition over Non‑Fluorinated 4'-Methylchalcone and 3.7‑Fold over Parent Chalcone
In a direct enzyme inhibition assay, 4‑Fluoro‑4'-methylchalcone exhibited an IC50 of 12.3 ± 0.8 µM against α‑glucosidase, compared with 28.5 ± 1.2 µM for the non‑fluorinated 4'-methylchalcone and 45.6 ± 2.1 µM for the unsubstituted parent chalcone [1]. The introduction of the 4‑fluoro group thus produced a 2.3‑fold improvement in potency over its 4'-methyl analog and a 3.7‑fold improvement over the unsubstituted scaffold under identical assay conditions.
| Evidence Dimension | α‑Glucosidase enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 12.3 ± 0.8 µM |
| Comparator Or Baseline | 4'-Methylchalcone: 28.5 ± 1.2 µM; Chalcone (unsubstituted): 45.6 ± 2.1 µM |
| Quantified Difference | 2.3‑fold (vs. 4'-methylchalcone); 3.7‑fold (vs. chalcone) |
| Conditions | α‑Glucosidase from Saccharomyces cerevisiae, 37 °C, pH 6.8, spectrophotometric monitoring of p‑nitrophenol release, 30 min incubation |
Why This Matters
This substantial gain in target inhibition directly translates to higher pharmacological potential, making the 4‑fluoro‑containing compound the preferred starting point for antidiabetic drug discovery campaigns over its simpler analogs.
- [1] Khan, K. M.; et al. Synthesis and α‑Glucosidase Inhibitory Activity of Chalcone Derivatives. Bioorg. Chem. 2015, 60, 102–111. View Source
